molecular formula C17H24N2O3 B6461295 tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate CAS No. 2384007-01-4

tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate

Cat. No.: B6461295
CAS No.: 2384007-01-4
M. Wt: 304.4 g/mol
InChI Key: ISCDDHRMPWWHBJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a carbamoylphenyl group, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with carbamoylphenyl compounds under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-amino-1-piperidinecarboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate is unique due to the presence of the carbamoylphenyl group, which imparts specific chemical and biological properties. This distinguishes it from other piperidine derivatives and makes it valuable for targeted research applications.

Properties

IUPAC Name

tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-5-4-6-14(19)12-7-9-13(10-8-12)15(18)20/h7-10,14H,4-6,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCDDHRMPWWHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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